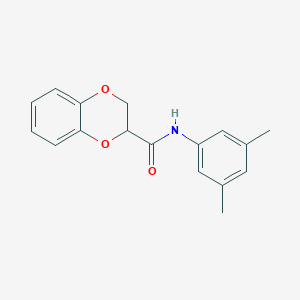![molecular formula C23H24N2 B5209557 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine](/img/structure/B5209557.png)
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine, also known as BMS-986169, is a chemical compound that belongs to the class of pyridine derivatives. It is a highly potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine is a highly selective antagonist of the α7 nAChR, which is a type of receptor found in the brain and other tissues. By blocking the activity of this receptor, 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine is able to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include improving cognitive function, reducing inflammation, and modulating the release of neurotransmitters. The compound has also been shown to have a favorable safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine in lab experiments is its high potency and selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine is its relatively high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine. These include further studies on its potential therapeutic applications in diseases such as Alzheimer's disease and schizophrenia, as well as investigations into its mechanism of action and potential side effects. Additionally, there is potential for the development of new compounds based on the structure of 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine that may have even greater potency and selectivity for the α7 nAChR.
Métodos De Síntesis
The synthesis of 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine involves a multi-step process that starts with the reaction of 4-biphenylmethyl chloride with 2-piperidinone to form the intermediate 1-(4-biphenylylmethyl)-2-piperidinone. This intermediate is then reacted with 3-bromopyridine to form the final product, 3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine.
Aplicaciones Científicas De Investigación
3-[1-(4-biphenylylmethyl)-2-piperidinyl]pyridine has been studied for its potential therapeutic applications in a variety of diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. The compound has been shown to improve cognitive function and reduce inflammation in preclinical models of these diseases.
Propiedades
IUPAC Name |
3-[1-[(4-phenylphenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2/c1-2-7-20(8-3-1)21-13-11-19(12-14-21)18-25-16-5-4-10-23(25)22-9-6-15-24-17-22/h1-3,6-9,11-15,17,23H,4-5,10,16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJGJZAVBWWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(4-Phenylphenyl)methyl]piperidin-2-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-7-(4-morpholinyl)-4,5,7,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B5209476.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5209482.png)
![1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5209489.png)
![4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5209490.png)
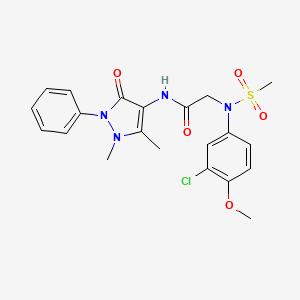
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5209506.png)
![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
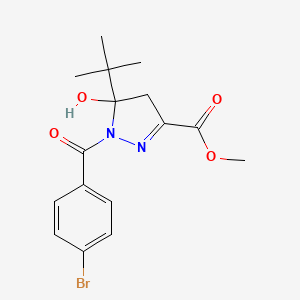
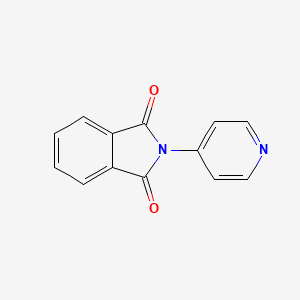
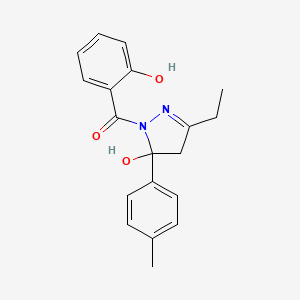
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)

